molecular formula C20H26ClNO B2936162 HS666 hydrochloride

HS666 hydrochloride

Cat. No.: B2936162
M. Wt: 331.9 g/mol
InChI Key: COAVTAYHWOYAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of HS666 hydrochloride involves the preparation of 3-(2-((cyclopropylmethyl)(phenethyl)amino)ethyl)phenol hydrochloride . The synthetic route typically includes the following steps:

    Formation of the phenol derivative:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

HS666 hydrochloride undergoes several types of chemical reactions:

    Oxidation: The phenol group in this compound can be oxidized to form quinones under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the cyclopropylmethyl group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include quinones, reduced derivatives, and substituted phenols.

Properties

IUPAC Name

3-[2-[cyclopropylmethyl(2-phenylethyl)amino]ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17;/h1-8,15,19,22H,9-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAVTAYHWOYAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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